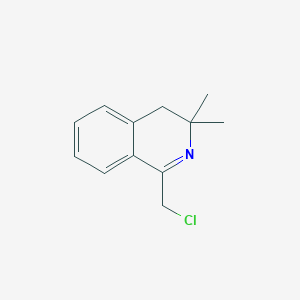
1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline
Descripción general
Descripción
Chloromethyl compounds are a class of organic compounds that contain a chloromethyl group (-CH2Cl). They are often used as intermediates in organic synthesis . For example, chloromethane is an organic compound with the chemical formula CH3Cl and is a colorless, sweet-smelling, flammable gas .
Synthesis Analysis
Chloromethylation is a common method for introducing a chloromethyl group into a molecule. This process typically involves treating a compound with formaldehyde and a source of chloride, such as hydrochloric acid . Another method involves using a catalyst like zinc iodide .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . For example, the NMR spectrum can provide information about the number and types of atoms in the molecule, while the IR spectrum can provide information about the types of bonds present .
Chemical Reactions Analysis
Chloromethyl compounds can undergo a variety of chemical reactions, including substitution reactions and elimination reactions . The specific reactions that a chloromethyl compound can undergo depend on its structure and the conditions of the reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, chloromethane is a colorless gas with a faint, sweet odor . It has a boiling point of -23.8 °C and a melting point of -97.4 °C .
Aplicaciones Científicas De Investigación
Synthesis and Hemostatic/Anticoagulant Effects
- Synthesis and Blood Coagulation Effects : 1-Aroylmethyl-3,4-dihydroisoquinolines, synthesized from tertiary enamines and aroylchlorides, include 1-chloromethyl-3,3-dimethyl-3,4-dihydroisoquinoline derivatives. These derivatives have been found to either exhibit hemostatic effects or produce an anticoagulant action, depending on their specific chemical structure (Mikhailovksii et al., 2008).
Structural Analysis and Tautomeric Forms
- Molecular Structure Studies : Research on 1-(3,3-Dimethyl-3,4-dihydroisoquinoline-1-yl)-1-(quinoline-2-yl)methane demonstrated a flattened molecular structure and the existence in an enamine tautomeric form. This structure is stabilized by intramolecular hydrogen bonds (Sokol et al., 2002).
Synthesis and Biological Activities
- Synthesis and Biological Activities : The hydrochlorides of synthesized 1-chloromethyl- and 1-dichloromethyl-3,3-dialkyl-3,4-dihydroisoquinolines showed various biological activities including antiarrhythmic, anticonvulsant, and analgesic effects. Specifically, water-soluble 1-chloromethylisoquinoline hydrochlorides exhibited notable antiarrhythmic activity (Mikhailovskii et al., 2018).
Anticoagulant Activity
- Anticoagulant Activity of Derivatives : A series of 1-aryl-3,3-dimethyl-3,4-dihydroisoquinolines showed anticoagulant activity, highlighting the potential therapeutic applications of these derivatives in managing blood clotting disorders (Glushkov et al., 2006).
Reactions and Derivative Formation
- Reactive Properties and Derivative Formation : Research on the oxidation reactions of 3,3-dimethyl-7-nitro-3,4-dihydroisoquinoline led to the formation of various compounds, including oxaziridines, hydroxamic acids, and isolated O-acylhydroxamate compounds. This study provides insights into the chemical reactivity and potential applications of these derivatives (Saleh et al., 2012).
Crystal and Molecular Structures
- Crystal and Molecular Structure Analysis : Investigations into the crystal and molecular structures of various 3,3-dimethyl-3,4-dihydroisoquinoline derivatives, including their tautomeric forms and electron distributions, contribute to understanding the chemical properties and potential applications of these compounds (Davydov et al., 1993; Sokol et al., 2004).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(chloromethyl)-3,3-dimethyl-4H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN/c1-12(2)7-9-5-3-4-6-10(9)11(8-13)14-12/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSVZFOMFDMCRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351573 | |
| Record name | 1-(chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline | |
CAS RN |
146304-90-7 | |
| Record name | 1-(chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



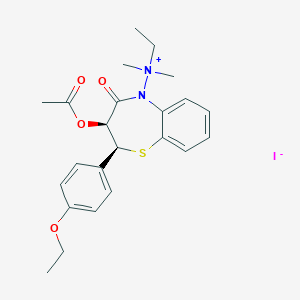
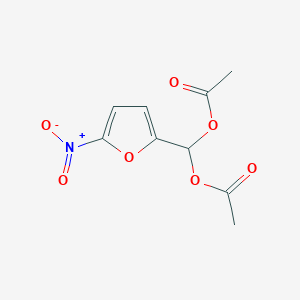
![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4S,5R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B119584.png)
![pyridin-2-ylmethyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(pyridin-2-ylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B119586.png)
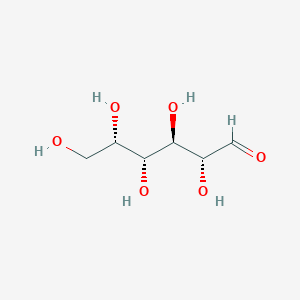
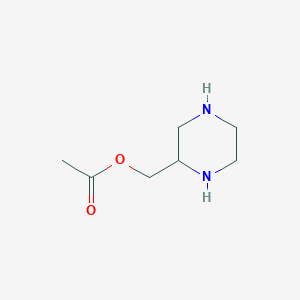
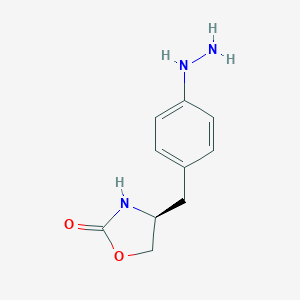
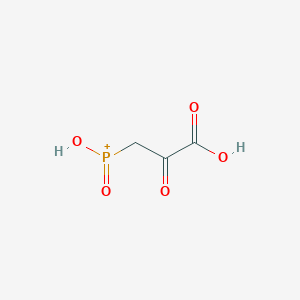
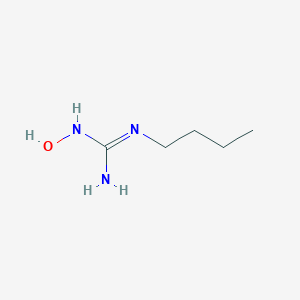
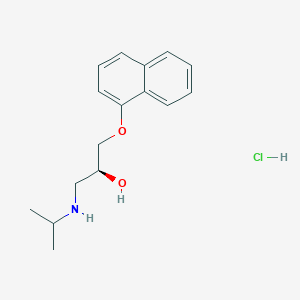
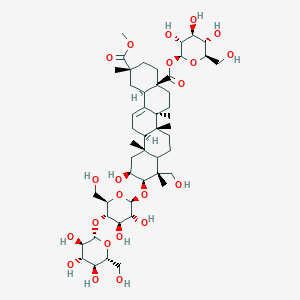
![(3aR,4R,7aR)-4-[tri(propan-2-yl)silyloxymethyl]-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B119604.png)
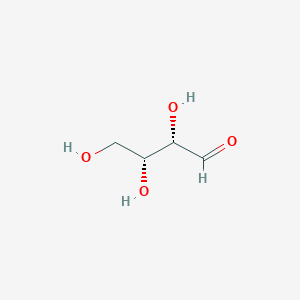
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl-](/img/structure/B119607.png)